N-(2-hydroxy-5-methylphenyl)acrylamide
Overview
Description
Synthesis Analysis
While specific synthesis methods for “N-(2-hydroxy-5-methylphenyl)acrylamide” were not found, a related compound, (2-Hydroxy-5-methylphenyl)-(2-bromophenyl)methanone, was synthesized and its structure investigated by X-ray crystallography . The synthesis involved microwave irradiation and the product was extracted into ether .Scientific Research Applications
Microgel Formation
“N-(2-hydroxy-5-methylphenyl)acrylamide” can be used in the synthesis of acrylamide-based microgels . These microgels have gained a lot of attention due to their potential applications in various fields based on their responsive behavior and chemical stability .
Responsive Behavior
The microgels synthesized from “N-(2-hydroxy-5-methylphenyl)acrylamide” may swell/deswell reversibly with slight changes in environmental conditions such as change in temperature/pH/ionic strength etc. of the medium . This responsive behavior makes the microgels a potential candidate for use in various fields.
Nanotechnology
The responsive behavior of these microgels also makes them a potential candidate for use in the field of nanotechnology .
Drug Delivery
The microgels can be used in the field of drug delivery . Their ability to swell and deswell in response to environmental changes can be leveraged to control the release of drugs.
Sensing
The microgels can also be used in the field of sensing . Their responsive behavior can be used to detect changes in the environment.
Catalysis
The microgels can be used in the field of catalysis . Their chemical stability makes them suitable for use in various catalytic processes.
Antimicrobial Activity
“N-(2-hydroxy-5-methylphenyl)acrylamide” has been found to have antimicrobial activity . It showed better activity than the amoxicillin standard against certain bacteria .
Molecular Docking
The compound can be used in molecular docking studies with proteins from experimentally studied bacterial and fungal organisms . This can help in understanding the interaction of the compound with these proteins.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)prop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-3-10(13)11-8-6-7(2)4-5-9(8)12/h3-6,12H,1H2,2H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAONKLOXQKUBPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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